molecular formula C21H32F2N2O4 B14761478 N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide

N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide

Cat. No.: B14761478
M. Wt: 414.5 g/mol
InChI Key: MTSIVXGKWLWPKB-UHFFFAOYSA-N
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Description

N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide is a complex organic compound with a unique structure that includes a difluorophenyl group, a morpholine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide involves multiple steps, starting with the preparation of the difluorophenyl intermediate. The key steps include:

    Formation of the Difluorophenyl Intermediate:

    Morpholine Ring Formation: The morpholine ring is synthesized through a series of reactions involving the appropriate starting materials, such as amino alcohols and epoxides.

    Coupling Reactions: The difluorophenyl intermediate is then coupled with the morpholine derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The difluorophenyl group can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the difluorophenyl ring.

Scientific Research Applications

N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide involves its interaction with specific molecular targets. The difluorophenyl group and the morpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, while the morpholine ring contributes to its binding affinity and specificity.

This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.

Properties

Molecular Formula

C21H32F2N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide

InChI

InChI=1S/C21H32F2N2O4/c1-12-20(29-11-21(3,4)5)28-10-18(24-12)19(27)17(25-13(2)26)8-14-6-15(22)9-16(23)7-14/h6-7,9,12,17-20,24,27H,8,10-11H2,1-5H3,(H,25,26)

InChI Key

MTSIVXGKWLWPKB-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCC(N1)C(C(CC2=CC(=CC(=C2)F)F)NC(=O)C)O)OCC(C)(C)C

Origin of Product

United States

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